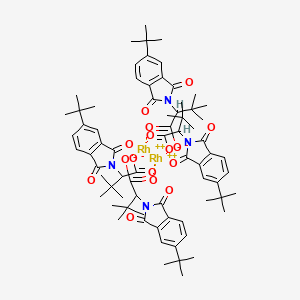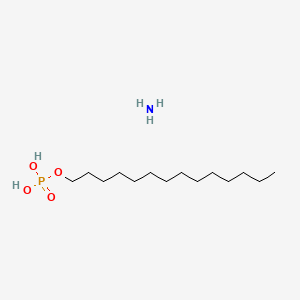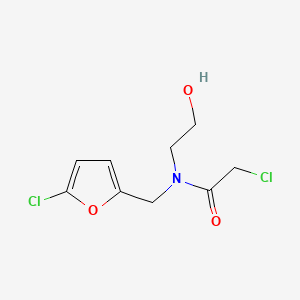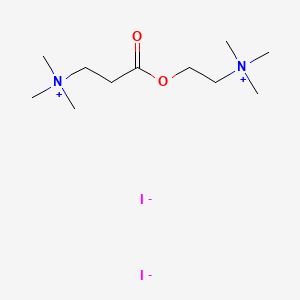
1-Propanaminium, N,N,N-trimethyl-3-oxo-3-(2-(trimethylammonio)ethoxy)-, diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]azanium diiodide is a complex organic compound with the molecular formula C13H30I2N4O2 and a molecular weight of 528212
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trimethyl-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]azanium diiodide typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of the trimethylazaniumyl group. The reaction conditions often require the use of strong bases and specific solvents to ensure the proper formation of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale reactors and controlled environments to maintain the purity and consistency of the product. Advanced purification techniques, such as recrystallization and chromatography, are employed to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions: Trimethyl-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]azanium diiodide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong nucleophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
Trimethyl-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]azanium diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Medicine: It can be used in the development of new pharmaceuticals and therapeutic agents.
Industry: Its unique properties make it suitable for use in various industrial processes, including material science and nanotechnology.
Wirkmechanismus
The mechanism by which trimethyl-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]azanium diiodide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
Trimethyl-[2-[[3-oxo-3-[2-(trimethylazaniumyl)ethylamino]propanoyl]amino]ethyl]azanium diiodide
Uniqueness: Trimethyl-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]azanium diiodide is unique due to its specific structural features and the presence of the trimethylazaniumyl group, which differentiates it from other similar compounds.
Eigenschaften
CAS-Nummer |
82278-60-2 |
|---|---|
Molekularformel |
C11H26I2N2O2 |
Molekulargewicht |
472.15 g/mol |
IUPAC-Name |
trimethyl-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]azanium;diiodide |
InChI |
InChI=1S/C11H26N2O2.2HI/c1-12(2,3)8-7-11(14)15-10-9-13(4,5)6;;/h7-10H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
JYRUXVXCMXZNKO-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+](C)(C)CCC(=O)OCC[N+](C)(C)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


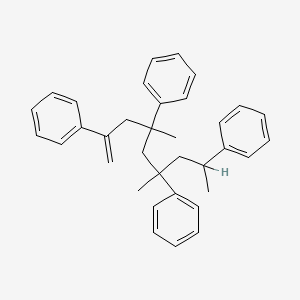
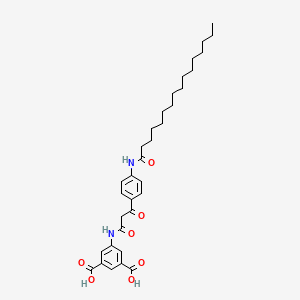
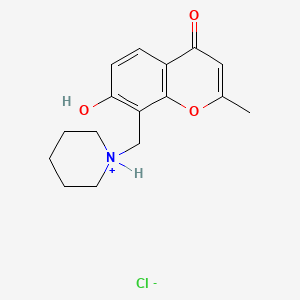
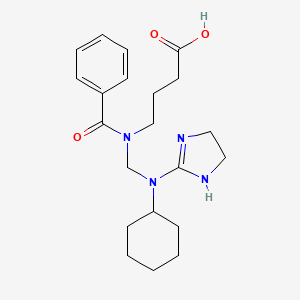
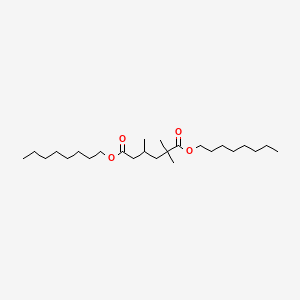
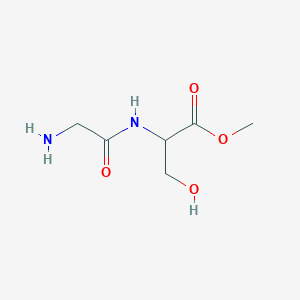
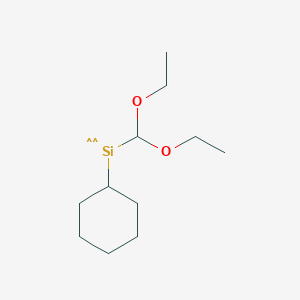
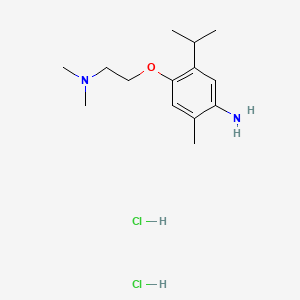
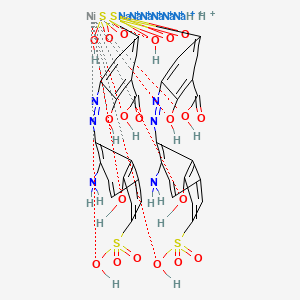
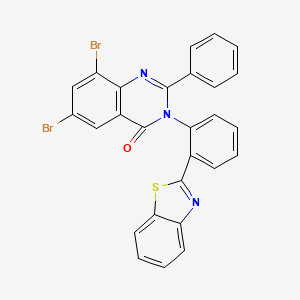
![2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl-dimethylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B15347527.png)
